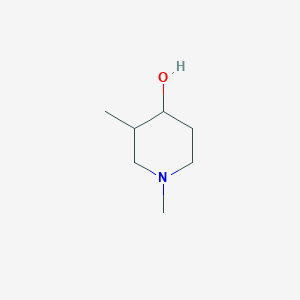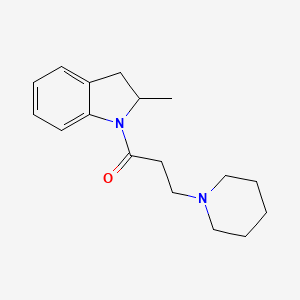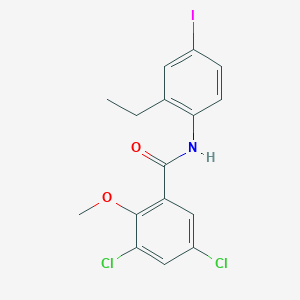![molecular formula C23H25BrN2O4 B11065525 5-benzyl-1-({2-[(3-bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11065525.png)
5-benzyl-1-({2-[(3-bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-1-({2-[(3-Bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione: is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with benzyl, bromo, and methyl groups. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-({2-[(3-Bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione typically involves multiple steps, including the formation of the pyrimidinedione core and subsequent functionalization with the desired substituents. A general synthetic route may include:
Formation of the Pyrimidinedione Core: This step involves the condensation of appropriate starting materials, such as urea or thiourea, with a diketone or ketoester under acidic or basic conditions to form the pyrimidinedione ring.
Etherification: The formation of the ether linkage involves the reaction of the hydroxyl group with an appropriate alkylating agent, such as an alkyl halide, under basic conditions.
Bromination and Methylation: The introduction of bromo and methyl groups can be carried out using brominating agents (e.g., N-bromosuccinimide) and methylating agents (e.g., methyl iodide) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve high yields and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-({2-[(3-Bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down specific bonds and form new products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Alkylating Agents: Alkyl halides (e.g., methyl iodide)
Brominating Agents: N-bromosuccinimide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or demethylated products.
Scientific Research Applications
5-Benzyl-1-({2-[(3-Bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigating its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Exploring its potential as a therapeutic agent or drug candidate for various diseases.
Industry: Potential use in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-1-({2-[(3-Bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: The compound may influence specific biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
5-Benzyl-1-({2-[(3-Bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione: can be compared with other similar compounds, such as:
5-Benzyl-6-methyl-2,4(1H,3H)-pyrimidinedione: Lacks the bromo and ether substituents, which may result in different chemical properties and biological activities.
1-Benzyl-5-methyl-2,4(1H,3H)-pyrimidinedione: Lacks the bromo and ether substituents, which may result in different chemical properties and biological activities.
3-Bromo-5-methylbenzyl derivatives: Compounds with similar bromo and methyl substituents but different core structures.
The uniqueness of 5-Benzyl-1-({2-[(3-Bromo-5-methylbenzyl)oxy]ethoxy}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione lies in its specific combination of substituents, which imparts distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C23H25BrN2O4 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
5-benzyl-1-[2-[(3-bromo-5-methylphenyl)methoxy]ethoxymethyl]-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C23H25BrN2O4/c1-16-10-19(12-20(24)11-16)14-29-8-9-30-15-26-17(2)21(22(27)25-23(26)28)13-18-6-4-3-5-7-18/h3-7,10-12H,8-9,13-15H2,1-2H3,(H,25,27,28) |
InChI Key |
CCUKDWROINMQIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)COCCOCN2C(=C(C(=O)NC2=O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Methoxy-phenoxy)-ethylsulfanyl]-5-phenyl-[1,2,4]triazol-4-ylamine](/img/structure/B11065443.png)
![4-hydroxy-3-[2-(1H-imidazol-5-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B11065451.png)
![(5Z)-3-(2-methoxyethyl)-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11065453.png)
![8,9-dichloro-2,3,4-trifluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11065461.png)
![Methyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11065467.png)

![4-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11065481.png)
![3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11065487.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11065489.png)

![Cyclopropanecarboxamide, N-[5-[(cyclopropylcarbonyl)amino]-4-methyl-2-(2-oxo-1-pyrrolidinyl)phenyl]-](/img/structure/B11065495.png)
![4-(4-hydroxyphenyl)-6-isopropyl-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11065505.png)

![3-(4-chlorophenyl)-6-iodo-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11065514.png)
